BMS-911172 belongs to the class of compounds known as Janus kinase inhibitors. These inhibitors are designed to interfere with the activity of Janus kinases, which are pivotal in mediating cytokine signaling. The compound is classified under investigational drugs and has been subjected to various phases of clinical trials to evaluate its efficacy and safety profile.
The synthesis of BMS-911172 involves several key steps that typically include:
The exact synthetic route may vary depending on the specific research protocols and optimization strategies employed during development.
BMS-911172 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H19N5O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
BMS-911172 undergoes various chemical reactions that can affect its stability and reactivity:
Understanding these reactions is essential for optimizing formulation strategies and ensuring stability during storage and administration.
BMS-911172 exerts its pharmacological effects primarily through selective inhibition of Janus kinase 1. This inhibition disrupts the signaling pathways activated by pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The mechanism can be summarized as follows:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize these properties.
BMS-911172 has been primarily investigated for its potential applications in treating autoimmune disorders like rheumatoid arthritis. Clinical trials have aimed at establishing its efficacy compared to existing therapies while also assessing safety profiles. Additionally, there is interest in exploring its use in other inflammatory conditions where Janus kinase signaling plays a pivotal role.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine protein kinase belonging to the Numb-associated kinase (NAK) family, which plays a critical regulatory role in clathrin-mediated endocytosis (CME). AAK1 achieves this by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP-2) at Thr156, a step essential for the formation and maturation of clathrin-coated vesicles [3] [8]. Structurally, AAK1 contains three functional domains: (1) a conserved N-terminal kinase domain (~267 amino acids), (2) a central glutamine-proline-alanine (QPA)-rich region (residues 312–630), and (3) a C-terminal α-adaptin-interacting domain (AID) that mediates protein-protein interactions [5] [8]. Beyond its role in endocytosis, AAK1 participates in critical neurological pathways, acting as a substrate for NDR1/2 kinases that regulate dendrite morphogenesis and for PCTAIRE-1 (CDK16) that modulates neurotransmitter release [8] [10]. This dual functionality positions AAK1 at the intersection of cellular trafficking and neuronal signaling, making it a compelling target for modulating neurological functions.
Dysregulation of AAK1 activity has been mechanistically linked to multiple disease states. In the central nervous system, aberrant AAK1 signaling contributes to neuropathic pain through excessive phosphorylation of the μ2 subunit, which amplifies pain signal transduction via enhanced endocytosis of pain-related receptors (e.g., TRPV1) [3] [6]. Preclinical models demonstrate that AAK1 knockdown or inhibition reduces hyperalgesia and allodynia without motor side effects, validating its role in pain pathways [4] [8]. Simultaneously, AAK1 facilitates viral entry mechanisms for several RNA viruses, including SARS-CoV-2, hepatitis C (HCV), and dengue. The kinase promotes viral internalization by phosphorylating AP2M1, a component essential for clathrin-coated pit assembly during viral endocytosis [5] [9]. Inhibiting AAK1 disrupts this process, reducing viral load in vitro [8] [9]. These multifaceted roles establish AAK1 as a high-value target for conditions ranging from chronic pain to viral infections.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7